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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B7856064 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals who may encounter species-specific metabolite issues during

experiments with the c-Met tyrosine kinase inhibitor, JNJ-38877605. The information is

presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)
Q1: We observed renal toxicity in our human subjects during a Phase I trial of JNJ-38877605,

but this was not predicted by our preclinical studies in rats and dogs. Why is there a

discrepancy?

A1: The renal toxicity observed in humans is due to the formation of insoluble metabolites of

JNJ-38877605.[1][2] This toxicity was not observed in preclinical studies using rats and dogs

because these species lack the specific metabolic pathways present in humans.[1][2][3]

Specifically, the enzyme aldehyde oxidase (AO), which is responsible for generating the toxic

metabolites, is abundant in humans but expressed at negligible levels in dogs and rats. This

highlights a critical species-specific difference in drug metabolism.

Q2: What are the specific metabolites of JNJ-38877605 that cause renal toxicity?

A2: The primary culprits are the M1/M3 and M5/M6 metabolites of JNJ-38877605. These

metabolites are poorly soluble and precipitate in the renal tubules, leading to crystal formation,

degenerative and inflammatory changes, and subsequent renal toxicity. The formation of

another metabolite, M10, is also noted to be specific to humans and rabbits.
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Q3: Which enzyme is responsible for the formation of these toxic metabolites?

A3: The insoluble metabolites of JNJ-38877605 are generated by the enzyme aldehyde

oxidase (AO). The significant inter-species variation in AO activity is the primary reason for the

observed species-specific toxicity.

Q4: Is there a more suitable animal model for studying the toxicology of JNJ-38877605?

A4: Yes, the rabbit has been identified as a more appropriate toxicological model for JNJ-
38877605. Rabbits, like humans, exhibit significant formation of the M10 metabolite and

demonstrate similar patterns of renal toxicity due to the precipitation of insoluble metabolites.

Q5: What were the clinical implications of these species-specific metabolite issues for JNJ-
38877605?

A5: The species-specific formation of insoluble metabolites and subsequent renal toxicity led to

the discontinuation of the clinical development of JNJ-38877605. The toxicity was observed

even at sub-therapeutic doses in a Phase I clinical trial, making it unsafe for further human use.

Troubleshooting Guides
Problem: Unexpected renal toxicity observed in an animal model not previously reported (e.g.,

a transgenic mouse model expressing human aldehyde oxidase).

Possible Cause: The animal model may have a metabolic profile similar to humans, with

significant aldehyde oxidase activity leading to the formation of insoluble metabolites

(M1/M3, M5/M6).

Troubleshooting Steps:

Analyze Metabolite Profiles: Perform LC/MS-MS analysis of plasma and urine samples to

identify and quantify the presence of M1/M3, M5/M6, and M10 metabolites.

Histopathological Examination: Conduct a histopathological evaluation of the kidneys to

look for evidence of crystal formation, tubular damage, and inflammation.

Consider an Alternative Model: If the goal is to study the on-target effects of JNJ-
38877605 without the confounding factor of renal toxicity, consider using a species with
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low aldehyde oxidase activity, such as rats or dogs.

Problem: In vitro experiments using liver fractions from different species show varied rates of

JNJ-38877605 metabolism.

Possible Cause: This is expected due to the species-specific differences in the expression

and activity of metabolic enzymes, particularly aldehyde oxidase.

Troubleshooting Steps:

Enzyme-Specific Assays: Utilize specific inhibitors of aldehyde oxidase in your in vitro

assays to confirm its role in the metabolism of JNJ-38877605 in different species' liver

fractions.

Comparative Metabolite Identification: Systematically identify the metabolites formed in

each species' liver fraction using LC/MS-MS to map the differences in metabolic

pathways.

Quantitative Comparison: Quantify the formation of key metabolites across species to

build a comparative profile, as shown in the data table below.

Data Presentation
Table 1: Summary of JNJ-38877605 Metabolism and Toxicity Across Species
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Species
Key Metabolite
Formation

Renal Toxicity
Observed

Aldehyde
Oxidase (AO)
Activity

Suitability as a
Preclinical
Model

Human
M1/M3, M5/M6,

M10
Yes High Not Applicable

Rabbit
M1/M3, M5/M6,

M10
Yes High

Suitable for

toxicology

studies

Rat

Low to negligible

M1/M3, M5/M6,

M10

No Low

Not suitable for

predicting human

renal toxicity

Dog

Low to negligible

M1/M3, M5/M6,

M10

No Low

Not suitable for

predicting human

renal toxicity

Experimental Protocols
Protocol 1: In Vitro Metabolism of JNJ-38877605 using Liver Fractions

Objective: To compare the metabolic profile of JNJ-38877605 across different species

(human, rabbit, rat, dog).

Materials:

JNJ-38877605

Liver S9 fractions or hepatocytes from human, rabbit, rat, and dog

NADPH regenerating system

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

Acetonitrile (for quenching the reaction)

LC/MS-MS system
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Methodology:

1. Prepare incubation mixtures containing the liver S9 fraction (or hepatocytes), JNJ-
38877605, and the NADPH regenerating system in the incubation buffer.

2. Incubate the mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

3. Terminate the reaction by adding an equal volume of cold acetonitrile.

4. Centrifuge the samples to precipitate proteins.

5. Analyze the supernatant using a validated LC/MS-MS method to identify and quantify the

parent drug and its metabolites (M1/M3, M2, M5/M6, M10).

Mandatory Visualization

Human & Rabbit Metabolism

Rat & Dog Metabolism

JNJ-38877605

M2 (Demethylation)
CYP450s

M1/M3 (Hydroxylation)Aldehyde Oxidase

M5/M6 (Hydroxylation)

Aldehyde Oxidase

M10 (Glucuronidation)
UGTs

Insoluble Crystals in Kidney Renal Toxicity

JNJ-38877605

M2 (Demethylation)

CYP450s

Other Metabolites
Other Pathways

No Renal Toxicity
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Click to download full resolution via product page

Caption: Metabolic pathways of JNJ-38877605 in different species.

Caption: Troubleshooting workflow for unexpected renal toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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